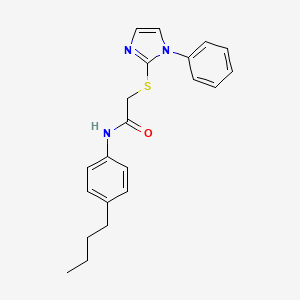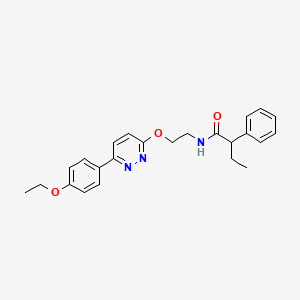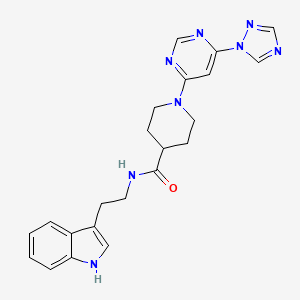
2-phenoxy-N-(3-(2-phenylmorpholino)propyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-phenoxy-N-(3-(2-phenylmorpholino)propyl)acetamide” is a chemical compound with the linear formula C19H22N2O4 . It’s provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “2-phenoxy-N-(3-(2-phenylmorpholino)propyl)acetamide” is represented by the linear formula C19H22N2O4 . The molecular weight is 342.398 .Wissenschaftliche Forschungsanwendungen
Chemoselective Acetylation and Synthesis Methods
The chemoselective acetylation of aminophenols, a process critical for synthesizing antimalarial drugs, utilizes immobilized lipase for the monoacetylation of amino groups, offering insights into the synthesis methods relevant to compounds like 2-phenoxy-N-(3-(2-phenylmorpholino)propyl)acetamide. This enzymatic approach highlights the importance of selecting appropriate acyl donors and optimizing reaction conditions for achieving chemoselective outcomes, critical for pharmaceutical synthesis (Magadum & Yadav, 2018).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Research on 2-(substituted phenoxy) acetamide derivatives demonstrates potential anticancer, anti-inflammatory, and analgesic activities. These studies underline the therapeutic applications of such compounds, indicating their role in developing new chemical entities for treating various diseases. The incorporation of substituted phenols and basic moieties contributes to their pharmacological properties, offering a foundation for further exploration of 2-phenoxy-N-(3-(2-phenylmorpholino)propyl)acetamide derivatives in these contexts (Rani et al., 2014).
Photocatalytic Degradation Studies
Photocatalytic degradation studies, such as those conducted on acetaminophen, provide insights into the environmental and metabolic fate of pharmaceutical compounds, including 2-phenoxy-N-(3-(2-phenylmorpholino)propyl)acetamide. These investigations reveal the mechanisms through which these substances are broken down under specific conditions, contributing to our understanding of their stability, toxicity, and environmental impact (Jallouli et al., 2017).
Metabolic Phenotyping and Hepatotoxicity
The application of metabolic phenotyping to study acetaminophen metabolism and hepatotoxicity offers a framework for examining the metabolic pathways and toxicological profiles of related compounds. This approach helps identify biomarkers and elucidate mechanisms underlying drug-induced liver injury, providing valuable insights for assessing the safety and therapeutic potential of 2-phenoxy-N-(3-(2-phenylmorpholino)propyl)acetamide and its derivatives (Coen, 2015).
Synthesis and Evaluation of Derivatives
The synthesis and pharmacological assessment of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety as selective β3-adrenergic receptor agonists exemplify the process of creating and testing derivatives of complex compounds for specific therapeutic targets. Such studies contribute to the development of novel drugs for treating obesity and diabetes, highlighting the potential for 2-phenoxy-N-(3-(2-phenylmorpholino)propyl)acetamide derivatives in targeted therapies (Maruyama et al., 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-phenoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c24-21(17-26-19-10-5-2-6-11-19)22-12-7-13-23-14-15-25-20(16-23)18-8-3-1-4-9-18/h1-6,8-11,20H,7,12-17H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHCXHBSOQIOSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNC(=O)COC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-(3-(2-phenylmorpholino)propyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-Fluorophenyl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2383524.png)

![N-(4-methoxyphenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2383528.png)
![6-[(5E)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2383529.png)



![N,N-Bis((S)-1-phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B2383536.png)
![2-[(2,3-Dimethoxyphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2383538.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2-methoxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2383539.png)
![2,5-dichloro-N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}benzenecarboxamide](/img/structure/B2383540.png)


![N-(3-Amino-4-methylpentyl)-3-chloro-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride](/img/structure/B2383546.png)